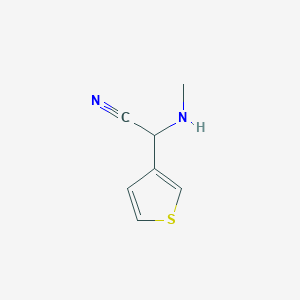
3-Thiopheneacetonitrile, alpha-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiopheneacetonitrile, alpha-(methylamino)- is an organic compound that belongs to the class of nitriles It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an acetonitrile group with an alpha-(methylamino) substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiopheneacetonitrile, alpha-(methylamino)- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, a sulfur-containing heterocycle.
Nitrile Introduction: The acetonitrile group is introduced via a nucleophilic substitution reaction, often using a halogenated acetonitrile derivative.
Alpha-(Methylamino) Substitution: The alpha position is functionalized with a methylamino group through a nucleophilic substitution reaction, typically using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Purification: Industrial methods often include advanced purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Thiopheneacetonitrile, alpha-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiopheneacetonitrile, alpha-(methylamino)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiopheneacetonitrile, alpha-(methylamino)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alpha-(methylamino) group can enhance its binding affinity and specificity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Thiopheneacetonitrile: Lacks the alpha-(methylamino) substitution, which may reduce its biological activity.
2-Thiopheneacetonitrile: The nitrile group is positioned differently, affecting its reactivity and applications.
3-Thiopheneacetaldehyde: Contains an aldehyde group instead of a nitrile, leading to different chemical properties and uses.
Uniqueness
3-Thiopheneacetonitrile, alpha-(methylamino)- is unique due to the presence of both the nitrile and alpha-(methylamino) groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1152577-96-2 |
|---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-(methylamino)-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C7H8N2S/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7,9H,1H3 |
InChI Key |
PANHCDCSPOUFAC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C#N)C1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-6-methyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128081.png)

![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)
![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)

![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)


![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)
![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
